molecular formula C30H54 B14483986 Triaconta-14,16-diyne CAS No. 64034-01-1

Triaconta-14,16-diyne

Cat. No.: B14483986
CAS No.: 64034-01-1
M. Wt: 414.7 g/mol
InChI Key: UHCCNDFYCPADOX-UHFFFAOYSA-N
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Description

Triaconta-14,16-diyne is a long-chain hydrocarbon featuring two carbon-carbon triple bonds at the 14th and 16th positions, making it a valuable building block in synthetic organic and materials chemistry. As a member of the diyne family, its primary research value lies in its ability to participate in cyclization and polymerization reactions. Such reactions are fundamental for constructing complex molecular architectures, including cyclic structures and conjugated polymers, which are of significant interest in the development of advanced materials with unique electronic or optical properties . The strategic placement of the diyne unit within a long alkyl chain (C30) also suggests potential for creating novel lipid-like molecules or surfactants for self-assembly studies. This compound is related to a class of C30 polyacetylenic alcohols found in nature, such as dideoxypetrosynol A, which have been isolated from marine sponges and studied for their potent biological activities, highlighting the broader interest in long-chain acetylenic compounds in medicinal chemistry research . Researchers can leverage this compound in transition-metal-catalyzed reactions, thermal cyclizations, and hydroelementation processes (e.g., hydroboration, hydrosilylation) to generate more complex, functionalized molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

64034-01-1

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

triaconta-14,16-diyne

InChI

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

UHCCNDFYCPADOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCC

Origin of Product

United States

Significance of Long Chain Diynes in Conjugated Systems Research

Long-chain diynes, such as Triaconta-14,16-diyne, are fundamental building blocks in the synthesis of conjugated polymers, particularly polydiacetylenes. The defining feature of these molecules is the presence of a diyne moiety (–C≡C–C≡C–), which provides a unique platform for creating highly ordered, one-dimensional polymer chains through topochemical polymerization. rsc.orgresearchgate.net This process, which occurs in the solid state, allows for the transformation of crystalline monomers into crystalline polymers with a high degree of stereoregularity and an extended π-conjugated system. rsc.orgresearchgate.net

The resulting polydiacetylene backbone, composed of alternating double and triple bonds, gives rise to remarkable electronic and optical properties. These properties are highly dependent on the nature of the side chains attached to the diyne core. In the case of this compound, the long alkyl chains on either side of the diyne unit influence the packing of the monomers in the crystal lattice, which in turn dictates the efficiency and outcome of the topochemical polymerization. oup.com The study of such long-chain diynes is crucial for understanding how to control the architecture and, consequently, the functionality of the resulting polymers for potential applications in molecular electronics, sensors, and nonlinear optics. acs.org

Table 1: General Properties of Long-Chain Diynes

PropertyDescriptionSignificance in Conjugated Systems
Molecular Structure Linear chains with one or more diyne (–C≡C–C≡C–) units.The diyne moiety is the reactive center for topochemical polymerization.
Crystallinity Tend to form ordered crystalline structures in the solid state.Essential for controlled topochemical polymerization to yield crystalline polymers. rsc.org
Polymerization Undergo 1,4-addition polymerization upon exposure to heat, UV, or gamma radiation. rsc.orgLeads to the formation of highly conjugated polydiacetylene chains.
Optical Properties Monomers are typically colorless or pale yellow, while the resulting polymers exhibit strong color.The extended π-conjugation in the polymer backbone leads to absorption in the visible spectrum. beilstein-journals.org
Solubility Solubility is largely determined by the nature of the side chains.Long alkyl chains can enhance solubility in organic solvents, facilitating processing.

Note: This table represents general properties of long-chain diynes. Specific data for this compound is limited.

Historical Context of Polyacetylene Chemistry Relevant to Triaconta 14,16 Diyne Precursors

Regiospecific and Stereoselective Synthesis of this compound

The synthesis of symmetrical diynes like this compound, which consists of a 30-carbon chain with a conjugated diyne unit at the 14th and 16th positions, is most efficiently achieved through the oxidative homocoupling of a terminal alkyne precursor. In this case, the required precursor is pentadec-1-yne.

Copper-mediated oxidative coupling is a classical and widely used method for synthesizing symmetrical 1,3-diynes. Several named reactions, including the Glaser, Eglinton, and Hay couplings, fall under this category, primarily differing in the specific copper salt, base, and oxidant employed. researchgate.net The fundamental transformation involves the coupling of two terminal alkyne molecules, such as pentadec-1-yne, to form the symmetrical diyne, this compound.

The Glaser coupling, the earliest of these methods, traditionally uses a stoichiometric amount of a copper(I) salt, such as cuprous chloride (CuCl), in the presence of an oxidant like oxygen and a base in an aqueous or alcoholic medium. researchgate.net The Hay coupling is a catalytic modification that utilizes a complex of copper(I) chloride with a chelating amine, like N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of oxygen as the oxidant. The Eglinton reaction employs a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine, which acts as both the solvent and the base.

Table 1: Comparison of Copper-Mediated Homocoupling Reactions for Pentadec-1-yne
Coupling MethodTypical Copper SourceOxidantSolvent/BaseKey Characteristics
Glaser CouplingCuCl (stoichiometric or catalytic)O₂Ammonia, PyridineThe original method, often requires careful control of conditions to avoid side reactions.
Eglinton ReactionCu(OAc)₂ (stoichiometric)None (Cu(II) is the oxidant)Pyridine, MethanolDoes not require an external oxidant; reaction is driven by the reduction of Cu(II) to Cu(I).
Hay CouplingCuCl (catalytic)O₂TMEDA, PyridineA popular catalytic variant offering high yields under mild conditions.

While copper-catalyzed methods are effective for homocoupling, palladium-catalyzed reactions offer powerful alternatives, often with broader substrate scopes and milder reaction conditions. mdpi.com The Sonogashira coupling, which typically couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a combination of palladium and copper salts. mdpi.comfiveable.me Adaptations of this reaction can be used to synthesize symmetrical diynes.

A facile method for preparing symmetrical 1,3-diyne derivatives involves a Pd/C-CuI-catalyzed homocoupling reaction of terminal alkynes. organic-chemistry.org This approach is environmentally friendly, utilizing molecular oxygen as the oxidant and avoiding the need for phosphine (B1218219) ligands and bases. organic-chemistry.org In some protocols, palladium catalysts can facilitate the dimerization of terminal alkynes in the presence of an oxidant like iodosylbenzene, providing good yields at room temperature. organic-chemistry.org Furthermore, palladium can act as a co-catalyst in copper(I)-mediated cross-coupling reactions between 1-haloalkynes and terminal alkynes, enhancing selectivity and yield. rsc.org

Table 2: Palladium-Catalyzed Strategies for Symmetrical Diyne Synthesis
Catalyst SystemReactantsKey FeaturesReference
Pd/C, CuITerminal AlkyneEnvironmentally friendly, uses O₂ as oxidant, no ligand or base required. organic-chemistry.org
Pd(OAc)₂, IodosylbenzeneTerminal AlkyneProceeds at room temperature, provides good yields in a short time. organic-chemistry.org
Pd(PPh₃)₂Cl₂, CuI1-Iodoalkyne, Terminal AlkyneHighly selective Cadiot-Chodkiewicz cross-coupling with minimal homocoupling byproduct. rsc.org
Pd⁰1-IodoalkyneHomocoupling of iodoalkynes under an inert atmosphere, avoiding side reactions associated with O₂. acs.org

Precursor Chemistry and Functional Group Compatibility in Diyne Synthesis

The success of synthesizing this compound relies on the availability and purity of its precursor, pentadec-1-yne. Long-chain terminal alkynes like this can be prepared through standard organic transformations, such as the alkylation of acetylene or a protected equivalent with a suitable C13 alkyl halide (e.g., 1-bromotridecane).

A critical consideration in diyne synthesis is the compatibility of the functional groups present on the alkyne precursor with the reaction conditions. Modern coupling reactions, particularly those catalyzed by palladium, exhibit remarkable functional group tolerance. orgsyn.org However, classical copper-catalyzed reactions can be more sensitive. For instance, the Hay coupling conditions are generally tolerant of many functional groups, but strongly coordinating groups like amines or certain sulfur-containing moieties can poison the catalyst. Palladium-catalyzed systems often show excellent compatibility with esters, ketones, ethers, and amides. acs.org The choice of catalyst, ligand, and base is crucial for ensuring that sensitive functional groups on the precursor survive the coupling reaction. For example, the use of weak inorganic bases like carbonates or fluorides can be advantageous for substrates with base-sensitive functionalities. nih.gov

Table 3: Functional Group Compatibility in Diyne Synthesis
Functional GroupCopper-Mediated Coupling (e.g., Hay)Palladium-Catalyzed Coupling (e.g., Sonogashira)
Alkyl, ArylToleratedTolerated
Ethers, Silyl EthersGenerally ToleratedGenerally Tolerated
Esters, AmidesGenerally ToleratedWell Tolerated
Ketones, AldehydesMay require protectionTolerated, though aldehydes can be sensitive
AlcoholsToleratedTolerated
AminesCan inhibit catalystTolerated, but may require specific ligands/conditions
Halides (Aryl/Vinyl)ToleratedReactive site for cross-coupling

Asymmetric Synthesis Approaches for Chiral Diyne Motifs and Alkynylcarbinols

While this compound is an achiral molecule, the diyne and related alkynylcarbinol motifs are integral components of many chiral natural products and pharmaceuticals. researchgate.net The asymmetric synthesis of these structures is of significant interest. Chiral alkynylcarbinols, which feature a hydroxyl group adjacent to a triple bond, can be synthesized through several key strategies. researchgate.netugr.es These include:

Asymmetric reduction of ynones: Using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, to reduce a ketone adjacent to an alkyne, thereby setting the stereochemistry of the resulting alcohol.

Chiral catalyst-mediated addition of alkynes to aldehydes: The addition of a terminal alkyne nucleophile to an aldehyde can be rendered enantioselective by using a chiral ligand, often an amino alcohol, in conjunction with a metal like zinc. researchgate.net

Enzymatic resolution: Lipases can be used for the kinetic resolution of racemic alkynylcarbinols through selective acetylation of one enantiomer. researchgate.net

Furthermore, diynes themselves can be precursors to complex chiral structures. For example, rhodium-catalyzed [2+2+2] cycloadditions of diynes with monoynes or ynamides can produce axially chiral biaryls and anilides with high enantioselectivity. tcichemicals.comnih.gov

Table 4: Methodologies for Asymmetric Synthesis of Chiral Alkynyl Motifs
MethodologyTarget StructureDescriptionReference
Asymmetric AdditionChiral AlkynylcarbinolZn-mediated addition of an alkynyl nucleophile to an aldehyde in the presence of a chiral aminoalcohol. researchgate.net
Asymmetric ReductionChiral AlkynylcarbinolOrgano- or metallo-catalytic reduction of a prochiral ynone to establish a stereogenic carbinol center. researchgate.net
Enzymatic Kinetic ResolutionChiral AlkynylcarbinolLipase-mediated acetylation of a racemic alkynylcarbinol to separate enantiomers. researchgate.net
[2+2+2] CycloadditionAxially Chiral BiarylCationic rhodium(I) complex with a chiral ligand (e.g., (S)-H₈-BINAP) catalyzes the cycloaddition of a 1,6-diyne with a monoyne. tcichemicals.com

Diversity-Oriented Synthesis of Complex Diyne-Containing Scaffolds

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from simple starting materials, which is crucial for discovering new biologically active compounds. mdpi.comcam.ac.uk Diynes are excellent platforms for DOS because the alkyne units can participate in a wide range of complexity-generating reactions. sci-hub.se

Starting from a core structure like a diyne, skeletal diversity can be achieved by employing various synthetic strategies. cam.ac.uk For instance, a diyne can be tethered to other functional groups, such as alkenes, to serve as a precursor for ring-closing enyne metathesis (RCEYM), leading to the formation of spirocyclic or macrocyclic dienes. beilstein-journals.org These resulting dienes can then undergo further diversification through reactions like Diels-Alder cycloadditions with a range of dienophiles to rapidly build polycyclic scaffolds. mdpi.comsci-hub.se Other strategies include intramolecular cycloadditions, Pauson-Khand reactions, and tandem radical cyclizations to transform simple linear diynes into complex, three-dimensional structures. sci-hub.se The "build/couple/pair" strategy is another powerful DOS approach where building blocks are assembled, coupled, and then subjected to pairing reactions (like intramolecular cycloadditions) to generate a library of distinct molecular skeletons. mdpi.com

Table 5: Diversity-Oriented Synthesis (DOS) Strategies Utilizing Diyne Scaffolds
DOS StrategyKey ReactionResulting Scaffold TypeReference
Metathesis CascadeRing-Closing Enyne Metathesis (RCEYM)Spirocycles, Macrocycles beilstein-journals.org
Tandem CycloadditionRCEYM followed by Diels-AlderComplex Polycyclic Systems mdpi.comsci-hub.se
Pauson-Khand ReactionCobalt-mediated [2+2+1] cycloadditionBridged Bicyclic Cyclopentenones sci-hub.se
Build/Couple/PairIntramolecular SₙAr, 1,3-Dipolar CycloadditionDiverse Macrocyclic Scaffolds mdpi.com

Polymerization and Oligomerization Phenomena of Triaconta 14,16 Diyne Analogs

Mechanistic Studies of Thermal and Catalytic Polymerization of Diacetylenes

The polymerization of diacetylene analogs is predominantly a solid-state phenomenon, often referred to as topochemical polymerization. ulsu.ruoup.com This process is highly dependent on the crystalline packing of the monomer units. For a successful 1,4-addition polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement within the crystal lattice. oup.com

Thermal Polymerization:

Thermally induced polymerization of diacetylenes proceeds through a 1,4-addition reaction, leading to the formation of a conjugated polymer backbone with alternating double and triple bonds. ulsu.ruresearchgate.net The reaction is initiated by thermal energy, which provides the activation energy for the monomers to react. Theoretical studies suggest that while the direct thermal reaction might be considered forbidden by Woodward-Hoffmann rules from the ground state of the monomer, the reaction can proceed smoothly as the energy gap for electron excitation decreases along the reaction coordinate. tandfonline.com The activation energy for thermal polymerization is typically in the range of 1.0 eV. tandfonline.com The process is often autocatalytic, where the formation of the polymer lattice influences the subsequent reaction rate. nih.gov

Catalytic Polymerization:

While solid-state polymerization is common, catalytic approaches in solution have also been explored. For instance, the polymerization of diethynylarenes using transition metal catalysts like rhodium complexes can lead to the formation of polymers. mdpi.com In some cases, copper catalysts have been used for the synthesis of polydiacetylenes in the solution phase. wikipedia.org These catalytic methods can offer alternative pathways to polydiacetylenes, potentially allowing for greater control over the polymerization process and the properties of the resulting polymer.

The mechanism of solid-state polymerization can be visualized through models like the "turnstile" and "swinging gate" mechanisms, which describe the rotational and translational movements of the monomer units required to bring the reactive carbon atoms into proximity for bond formation. researchgate.netstonybrook.edu

Investigation of Cooperative Polymerization Mechanisms

The topochemical polymerization of diacetylenes is a highly cooperative process. ulsu.ru The reaction of one monomer unit can induce strain in the crystal lattice, which in turn influences the reactivity of neighboring molecules. This cooperativity is a key feature of solid-state reactions and is crucial for the formation of large, single crystals of the polymer. ulsu.ru

The cooperativity of the molecular motion during polymerization can lead to different outcomes. ulsu.ru If the crystal symmetry changes during the reaction, it can result in order-disorder structures, twinning, or phase separation. ulsu.ru However, in ideal cases of homogeneous topochemical polymerization, the product is randomly distributed in the parent crystal, forming a solid solution and allowing for a single-crystal-to-single-crystal transformation. ulsu.ru This high degree of cooperativity and structural fidelity is what makes polydiacetylenes ideal models for studying the intrinsic properties of conjugated macromolecules. ulsu.ru

The use of specific functional groups, such as amides or carbamates, in the side chains of diacetylene monomers can promote the necessary alignment for polymerization through directional hydrogen bonding. researchgate.net This self-assembly into a supramolecular structure with the required intermolecular spacing is a clear example of cooperative phenomena at the molecular level guiding the macroscopic reaction outcome. researchgate.net

Control of Polymerization Pathways and Resultant Architectures

The ability to control the polymerization of diacetylene analogs is critical for tailoring the properties of the resulting materials for specific applications. The primary method of control in the solid state is through crystal engineering, which involves designing the monomer structure to achieve a desired packing arrangement. nih.gov

Key parameters for controlling topochemical polymerization include:

Monomer Packing: The distance and orientation between adjacent diacetylene rods are crucial. An ideal arrangement involves a repeat distance of approximately 5 Å and a tilt angle of about 45°. wikipedia.org

Side Chains: The nature of the side chains plays a significant role in determining the crystal packing and, consequently, the reactivity. Long alkyl chains, aromatic groups, and functional groups capable of hydrogen bonding can all be used to direct the self-assembly of the monomers. researchgate.netrsc.org

External Stimuli: Polymerization can be initiated by various stimuli, including heat, UV or γ-ray irradiation, and mechanical pressure. oup.comnih.gov The choice of stimulus can influence the reaction kinetics and the properties of the resulting polymer. For instance, pressure-catalyzed polymerization has been shown to be effective for monomers with bulky side groups that hinder thermally or photochemically induced polymerization. oup.com

By carefully controlling these factors, it is possible to produce a variety of polydiacetylene architectures, including single crystals, thin films, vesicles, and nanofibers. researchgate.netrsc.org The resulting architecture has a profound impact on the material's properties and potential applications.

Synthesis and Characterization of Monodisperse Diyne Oligomers and Poly-Triacetylenes (PTA)

The synthesis of well-defined, monodisperse oligomers is essential for understanding the fundamental relationship between structure and properties in conjugated systems. rsc.org Iterative synthetic strategies, often employing protecting groups and controlled coupling reactions, have been developed to produce series of discrete oligo(diacetylene)s with varying numbers of repeating units. rsc.orgacs.org

For example, a series of discrete conjugated oligo(fluorenediacetylene)s with a degree of polymerization up to 10 has been synthesized and purified using automated flash column chromatography. rsc.org These monodisperse oligomers serve as ideal models to study the evolution of optical and electronic properties with increasing chain length.

Poly(triacetylene)s (PTAs) represent another class of conjugated polymers with an even more extended π-system compared to polydiacetylenes. The synthesis of soluble PTAs has been achieved, allowing for the study of their properties in solution. researchgate.net These rod-like molecules exhibit a strong dependence of their nonlinear optical properties on the number of monomer units. researchgate.net

The characterization of these oligomers and polymers relies on a variety of techniques:

Spectroscopy: UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions and conjugation length. rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. acs.org

Chromatography: Size exclusion chromatography (SEC) is used to determine the molecular weight and polydispersity of polymers. acs.org

X-ray Diffraction: Single-crystal X-ray diffraction provides detailed information on the packing of monomers and the structure of the resulting polymers. nih.gov

Compound ClassSynthesis MethodCharacterization TechniquesKey Findings
Monodisperse Oligo(diacetylene)sIterative coupling reactions with protecting groupsNMR, UV-Vis, Flash ChromatographyAllows for systematic study of chain-length dependent properties. rsc.orgacs.org
Poly(triacetylene)s (PTAs)Solution-phase synthesisSEC, Nonlinear Optical SpectroscopyExhibit strong power-law dependence of hyperpolarizability on chain length. researchgate.net

This table is interactive. Click on the headers to sort.

Chain-Length Dependence in Conjugated Diyne Systems and Oligomer Series

A fundamental area of research in conjugated polymers is understanding how their electronic and optical properties evolve with increasing chain length. Studies on monodisperse oligomer series of diacetylenes and other conjugated systems have provided significant insights into this relationship. rsc.orgacs.org

As the number of repeating units in a conjugated oligomer increases, the following trends are generally observed:

Red Shift in Absorption and Emission Spectra: The absorption and photoluminescence maxima shift to longer wavelengths (red-shift) with increasing chain length. rsc.orgresearchgate.net This is due to the decreasing HOMO-LUMO gap as the extent of π-electron delocalization increases. cmu.edu

Saturation of Properties: The spectral shift is most pronounced for shorter oligomers and eventually saturates at a certain chain length, known as the effective conjugation length. rsc.orgacs.org Beyond this length, the addition of more monomer units has a diminishing effect on the electronic properties. For oligo(fluorenediacetylene)s, the effective conjugation length has been extrapolated to be around 9 monomer units. rsc.org

Changes in Physical Properties: Other physical properties, such as thermal properties and crystallinity, are also dependent on the chain length. rsc.orgacs.org For example, in some oligo(fluorenevinylene)s, the glass transition temperature and clearing point temperature increase with increasing molecular length. acs.org

The study of these chain-length dependencies is crucial for designing materials with specific optical and electronic properties for applications in areas such as organic electronics and nonlinear optics. rsc.orgresearchgate.net

PropertyTrend with Increasing Chain LengthReason
Absorption/Emission WavelengthRed-shiftDecreasing HOMO-LUMO gap due to increased π-conjugation. rsc.orgcmu.edu
Effective Conjugation LengthProperty saturationDelocalization of π-electrons reaches a limit. rsc.org
Thermal Properties (e.g., Tg)Generally increasesIncreased intermolecular forces with larger molecules. acs.org
CrystallinityCan decreaseLonger, more flexible chains may disrupt packing. rsc.org

This table is interactive. Click on the headers to sort.

Supramolecular Chemistry and Macrocyclization Involving Diyne Units

Design and Synthesis of Macrocyclic Oligoacetylenes and Oligodiacetylenes

The synthesis of macrocycles from linear precursors like a functionalized Triaconta-14,16-diyne hinges on intramolecular coupling reactions. The design of these macrocycles involves preparing linear monomers or oligomers with reactive terminal groups, typically alkynes, that can be joined. The long aliphatic chains of this compound would impart significant flexibility to the macrocycle, contrasted with the rigid diyne segment.

Key synthetic methods for forming such macrocyclic oligoacetylenes include transition-metal-catalyzed cross-coupling reactions. The Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes using copper salts, is a foundational method for creating butadiyne linkages and is highly applicable for the macrocyclization of diyne-containing precursors.

Template-Directed and Statistical Macrocyclization Strategies for Diyne Rings

Creating large ring structures is often challenging due to the entropic penalty and competition from intermolecular polymerization. Two primary strategies are employed to favor the desired intramolecular cyclization.

Statistical Macrocyclization: This approach relies on the principle of pseudo-dilution. By adding the linear precursor slowly to a large volume of solvent, the concentration of the reactant is kept extremely low. This kinetically favors the intramolecular reaction (cyclization) over intermolecular reactions (polymerization), as the ends of a single molecule are more likely to find each other than to find another molecule.

Template-Directed Macrocyclization: This more sophisticated strategy uses a temporary molecular template to pre-organize the linear precursor into a conformation that facilitates cyclization. acs.org The template binds to the precursor through covalent or non-covalent interactions, bringing the reactive ends into close proximity. nih.gov This dramatically increases the effective molarity and can lead to significantly higher yields of the desired macrocycle. rsc.org After the ring-closing reaction, the template is removed.

StrategyPrincipleConditionsAdvantagesDisadvantages
Statistical CyclizationKinetic control via high dilution to favor intramolecular reactions.Very low reactant concentration (e.g., slow syringe pump addition).Conceptually simple; no need to design and synthesize a template.Often results in low yields; requires large solvent volumes; can produce a mixture of oligomers.
Template-Directed CyclizationUse of an external molecule (template) to pre-organize the precursor for cyclization.Stoichiometric amounts of template; standard concentrations.High yields and selectivity for the desired ring size; thermodynamically favorable. nih.govRequires rational design and synthesis of a specific template; template removal step is necessary.

Studies on Cyclic Homoconjugation and Homoaromaticity in Diyne Macrocycles

Aromaticity is a concept of exceptional stability in cyclic, planar molecules with a continuous ring of p-orbitals. Homoaromaticity is an extension of this concept, where the continuous conjugation is interrupted by a single sp³-hybridized atom, yet some aromatic stabilization is maintained through-space interaction.

In macrocycles containing diyne units, the rigid, linear geometry of the alkyne groups can force the ring into specific conformations where different π-systems are held in close proximity. This can lead to cyclic homoconjugation, an interaction between non-conjugated π-systems. While direct evidence of homoaromaticity in simple diyne macrocycles is scarce, studies on related systems like those incorporating biphenylene (B1199973) and butadiyne units have explored their antiaromatic character through quantum chemical calculations and analysis of NMR chemical shifts. rsc.orgnih.gov For a macrocycle derived from this compound, the long, flexible aliphatic chains would likely make achieving the rigid, planar conformation necessary for significant homoaromatic character challenging.

Incorporation of Diyne Bridges into Cyclophane Structures

Cyclophanes are molecules containing an aromatic ring bridged by a chain of atoms. wikipedia.org The nature of this bridge is critical to the cyclophane's structure, strain, and properties. Diyne and butadiyne units are exceptionally useful as bridging elements due to their linearity and rigidity. nih.gov

Incorporating a diyne unit, such as the one from this compound, into a cyclophane structure would create a long, rigid strut. This can be used to construct large, shape-persistent molecular cages or to hold two or more aromatic units at a fixed distance and orientation. The synthesis of such molecules often involves the coupling of di-functionalized aromatic precursors with di-terminal alkynes. beilstein-journals.org

In a large ring, such as one formed from this compound, the long alkane segments would provide flexibility, while the central diyne unit would act as a rigid pivot or organizing element. This interplay between rigid and flexible segments is a key strategy in designing macrocycles with specific shapes and functions, such as host-guest recognition or the formation of complex molecular architectures. nih.gov

Structural UnitPrimary Contribution to Macrocycle ConformationExample Effect
Diyne BridgeRigidity, LinearityFixes the distance between two points in the macrocycle; reduces the number of accessible conformations. nih.gov
Long Alkyl ChainFlexibilityAllows the macrocycle to adopt various folded conformations; increases solubility in nonpolar solvents.
Aromatic RingPlanarity, RigidityActs as a flat, rigid panel in cyclophane structures; participates in π-π stacking interactions. nih.gov

Principles of Self-Assembly of Diyne-Containing Building Blocks

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions like van der Waals forces, hydrogen bonding, and π-π stacking. sigmaaldrich.com Molecules containing long alkyl chains and a diyne unit, such as this compound, are classic examples of amphiphiles that can undergo self-assembly. nih.gov

The long hydrophobic alkyl chains drive the molecules to aggregate in polar solvents or to align on surfaces to maximize van der Waals interactions. frontiersin.orgresearchgate.net The rigid diyne core can direct the packing of the molecules into well-defined arrangements. This can lead to the formation of various supramolecular structures, including:

Monolayers: At a liquid-graphite interface or air-water interface, these molecules can form highly ordered two-dimensional arrays.

Gels: In certain solvents, the molecules can self-assemble into extended fibrous networks that immobilize the solvent, forming a gel. nih.gov

Vesicles and Tubules: In aqueous solutions, amphiphilic diynes can form bilayer vesicles or hollow nanotubes.

A key feature of self-assembled diynes is their ability to undergo topochemical polymerization. When the diyne units are properly aligned in the crystal lattice or self-assembled structure (with specific distances and orientations), exposure to UV light or heat can trigger a solid-state polymerization, creating a highly conjugated polydiacetylene polymer. This process is often accompanied by a dramatic color change, making these systems useful for sensor applications.

Advanced Materials Science Applications of Diyne Derived Architectures

Polyynes and Oligomers as Scaffolds for Molecular Wires and Conductive Pathways

Linear, sp-hybridized, one-dimensional carbon chains, known as oligoynes and polyynes, are considered conceptually simple yet highly promising π-conjugated organic molecules for applications in molecular electronics. rsc.orgresearchgate.net These structures, which feature a conjugated diacetylene (butadiynyl) fragment, serve as foundational models for molecular wires. rsc.orgresearchgate.net The structure of Triaconta-14,16-diyne, with its long alkyl chains flanking a central diyne core, exemplifies a molecule that can be integrated into such systems.

The primary appeal of polyynes as molecular wires lies in their exceptional electrical conductance. Theoretical and experimental studies have shown that polyynes can exhibit conductance an order of magnitude higher than other conjugated oligomers. aps.org This enhanced conductivity is attributed to the unique electronic structure of the sp-hybridized carbon chain, which provides efficient pathways for electron transport. aps.org The versatility of these molecules allows for their electronic and photophysical properties to be fine-tuned through the selection of end-groups and the number of alkyne units. rsc.orgresearchgate.netrsc.org Unlike other systems, rotation around the single bonds within the polyyne backbone does not interrupt the π-conjugation, ensuring a stable conductive pathway. rsc.org Research has demonstrated that the conductance of polyyne-based wires is often weakly dependent on the length of the molecular chain, making them near-perfect candidates for molecular-scale wiring in electronic devices. aps.org

FeatureDescriptionSource
Structure Linear chains of sp-hybridized carbon atoms with alternating single and triple bonds. researchgate.netrsc.org
Conductance An order of magnitude larger than other conjugated oligomers. aps.org
Tunability Electronic and photophysical properties can be modified by choice of end-groups and chain length. rsc.orgresearchgate.netrsc.org
Length Dependence Conductance is weakly dependent on the length of the molecular chain. aps.org

Exploration of Nonlinear Optical Phenomena in Diyne-Based Conjugated Systems

The extended π-conjugation inherent in diyne-based systems is a key factor in their significant nonlinear optical (NLO) properties. researchgate.net These properties are crucial for applications in optoelectronics and photonics, including optical switching and data processing. researchgate.net The delocalized electron cloud in molecules like this compound can interact intensely with an applied electric field, such as that from a high-intensity laser, leading to a nonlinear response.

Research into diyne-bridged chromophores has revealed the critical role of the diyne moiety in the photophysics of these molecules. acs.org The diyne unit is directly involved in the locally excited (LE) state transitions. acs.org In donor-acceptor systems, the diyne acts as an efficient π-delocalized spacer, facilitating charge transfer, which is a fundamental mechanism for second and third-order NLO activity. unimi.it Studies on various conjugated systems have shown that the introduction of diyne linkages can lead to large second hyperpolarizabilities, a measure of third-order NLO response. rsc.orgox.ac.uk The rigid and linear nature of the diyne unit helps to maintain a high degree of conjugation, which is essential for maximizing these NLO effects. ox.ac.uk

Fabrication and Characterization of Diyne-Containing Nanostructures

The unique geometry and reactivity of diyne compounds have been exploited in the bottom-up fabrication of novel carbon-based nanostructures. nih.gov A prime example is graphdiyne, a 2D carbon allotrope that incorporates both sp- and sp2-hybridized carbon atoms, featuring diyne linkages throughout its network. nih.gov This material has been synthesized in various morphologies, including nanotubes, nanowires, nanosheets, and quantum dots. nih.gov

The fabrication of these nanostructures often involves self-assembly processes or template-assisted synthesis. nih.govnih.gov For instance, graphdiyne nanotube arrays have been fabricated using an anodic aluminum oxide template technique. nih.gov The resulting tubular structures exhibit smooth surfaces and well-defined dimensions. nih.gov Characterization of these diyne-containing nanostructures reveals distinct electronic, mechanical, and optical properties that differ significantly from other carbon allotropes. nih.gov The presence of the diyne units creates a unique porous structure and modifies the electronic bandgap, making these materials suitable for a variety of applications. nih.gov

Nanostructure TypeFabrication Method ExampleKey FeatureSource
Graphdiyne Nanotubes Anodic aluminum oxide template techniqueSmooth surface, enhanced field emission properties. nih.gov
Graphdiyne Quantum Dots Sonogashira cross-coupling reactionStrong fluorescence, good dispersibility. nih.gov
Polyelectrolyte Multilayers Layer-by-layer assembly integrated with Dip-Pen NanolithographyNanometer-scale thickness control. koreascience.kr
Carbon Nanofibers Electrospinning of polymer precursors followed by carbonizationFine-tuning of morphology and composition. mdpi.com

Potential Applications in Molecular Electronics and Photonics

The combination of high conductivity, significant NLO properties, and the ability to form well-defined nanostructures makes diyne-derived architectures highly promising for applications in molecular electronics and photonics. rsc.orgcam.ac.uk

In molecular electronics, polyynes and oligoynes are being investigated as fundamental components for wiring nanoscale circuits. rsc.orgbohrium.com Their high and stable conductance suggests they could function as interconnects between molecular-scale components, a critical step towards the miniaturization of electronic devices. aps.org

In the realm of photonics, the strong NLO response of diyne-based systems is being explored for creating all-optical switches, optical limiters, and frequency converters. researchgate.netcam.ac.uk The ability to tune the electronic properties of these molecules allows for the design of materials that are active at specific wavelengths, which is essential for telecommunications and optical computing. rsc.org The development of diyne-containing nanostructures, such as graphdiyne quantum dots with strong fluorescence, also opens up possibilities in areas like bioimaging and sensing. researchgate.netnih.gov The convergence of electronics and photonics at the molecular level, enabled by materials like this compound, paves the way for a new generation of high-performance devices. cam.ac.uk

Theoretical and Computational Investigations of Triaconta 14,16 Diyne and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, bond energies, and charge distributions. For a large molecule such as Triaconta-14,16-diyne, a hierarchy of methods is available, balancing computational cost with accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists to study the electronic properties of medium to large-sized molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density. This approach offers a favorable balance between accuracy and computational expense, making it suitable for investigating the energetics and intermolecular interactions of this compound.

DFT calculations can elucidate the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which is critical for understanding the molecule's electronic transitions and reactivity. odinity.com Furthermore, DFT is employed to model noncovalent interactions, such as van der Waals forces, which are significant in determining the conformational preferences and packing of long aliphatic chains. Distortion/interaction analyses derived from DFT can reveal how steric and electronic factors, like hydrogen bonding or CH···π interactions, influence the stability of different conformations. figshare.com Time-dependent DFT (TD-DFT) is an extension used to calculate excited-state properties and simulate electronic spectra. rsc.org

Table 1: Representative DFT-Calculated Properties for a Conjugated Diyne System.
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.3 eVCorrelates with electronic transition energy and chemical stability. odinity.com
Dipole Moment~0.1 DReflects the charge distribution and polarity of the molecule.

Semiempirical quantum mechanical methods offer a computationally less demanding alternative to ab initio methods like DFT. nih.gov These methods accelerate calculations by incorporating experimental parameters (hence "semiempirical") and by making systematic approximations, such as the Neglect of Diatomic Differential Overlap (NDDO). nih.gov

Austin Model 1 (AM1) is a prominent semiempirical method developed by Michael Dewar and coworkers in 1985. wikipedia.org It improves upon earlier models by modifying the core-core repulsion terms to better represent molecular geometries and hydrogen bonding. nih.govwikipedia.org Due to its speed, AM1 is particularly useful for preliminary geometric optimizations of large molecules like this compound, which can then be refined using higher-level theories like DFT. odinity.com The results from AM1 calculations can also serve as a starting point for parameterizing force fields used in molecular mechanics and dynamics simulations. wikipedia.org While less accurate than DFT for electronic properties, its efficiency makes it valuable for exploring large conformational spaces and modeling large molecular assemblies. researchgate.net

Table 2: Comparison of Computational Methods for a Large Organic Molecule.
MethodRelative Computational CostTypical ApplicationKey Strength
AM1LowInitial geometry optimization, large system modeling. odinity.comHigh speed, suitable for thousands of atoms. wikipedia.org
DFTMedium-HighElectronic structure, reaction mechanisms, spectroscopic properties. nih.govnih.govGood balance of accuracy and cost for electronic properties.

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational changes, molecular motion, and interaction dynamics. These simulations solve Newton's equations of motion for a system of atoms and molecules, with the forces between them typically described by a molecular mechanics force field. For complex processes, especially those involving bond breaking or formation, ab initio molecular dynamics (AIMD) can be employed, where forces are calculated "on-the-fly" using quantum chemical methods. escholarship.org

Furthermore, computational methods are essential for mapping reaction pathways. escholarship.org By locating transition states and calculating activation barriers, researchers can predict the kinetics and thermodynamics of potential reactions involving the diyne moiety, such as cycloadditions or other functionalizations. nih.gov DFT calculations are commonly used to explore these potential energy surfaces and elucidate detailed reaction mechanisms. escholarship.orgrsc.org

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of molecular structure. rsc.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can accurately predict the frequencies and intensities of these vibrations. nih.gov For alkynes, the C≡C triple bond stretch is a particularly characteristic and intense feature in the Raman spectrum, appearing in a relatively "silent" region of the spectrum for biomolecules. researchgate.netaip.org

Simulations can help assign the peaks in the experimental spectrum of this compound. The calculations would predict the frequency of the symmetric and asymmetric C≡C stretches of the diyne core, as well as the various C-H and C-C stretching and bending modes of the long alkyl chains. The sensitivity of these vibrational frequencies to the local environment can also be modeled, providing a link between spectral shifts and molecular conformation or intermolecular interactions. acs.org

Table 3: Predicted Characteristic Vibrational Frequencies for a Long-Chain Diyne.
Vibrational ModeTypical Calculated Frequency (cm⁻¹)Spectroscopic Activity
Alkyl C-H Stretch2850-3000IR and Raman active
C≡C Stretch (Symmetric)~2260Strongly Raman active
C≡C Stretch (Asymmetric)~2150IR active
CH₂ Scissoring/Bending1450-1470IR active

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net For conjugated systems like the diyne core of this compound, the absorption of UV light promotes an electron from a bonding or non-bonding orbital to an anti-bonding orbital, typically the HOMO-to-LUMO transition. odinity.com

Time-dependent density functional theory (TD-DFT) is the most common method for modeling electronic spectra. rsc.org It can predict the wavelengths of maximum absorption (λmax) and the corresponding intensities of the electronic transitions. For conjugated polyynes, the λmax is highly dependent on the length of the conjugated system. nih.gov Computational modeling can confirm the contribution of the diyne's π-conjugated system to the electronic spectrum and predict how chemical modifications or changes in the solvent environment might alter it.

Investigation of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of molecules into well-defined supramolecular structures is dictated by a delicate balance of intermolecular interactions. In the case of this compound and its derivatives, the long aliphatic chains and the central conjugated diyne moiety give rise to amphiphilic character, which is a primary driver for self-assembly in various solvents. Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful tool to investigate the dynamics and thermodynamics of these processes at the atomic level.

Theoretical studies on analogous long-chain amphiphilic molecules have demonstrated that the morphology of self-assembled structures is highly dependent on factors such as molecular architecture, concentration, and the surrounding solvent environment. For this compound, it is hypothesized that in aqueous solutions, the hydrophobic aliphatic chains would drive the aggregation of molecules to minimize their contact with water, while the more polarizable diyne core could be exposed to the solvent or interact with other diyne units. This could lead to the formation of various aggregates, such as spherical or cylindrical micelles, or even more complex lamellar or columnar structures. nih.govrsc.orgnih.govnih.gov

MD simulations can be employed to explore these possibilities. A typical simulation would involve placing a number of this compound molecules in a simulation box with an explicit solvent, such as water or toluene, and observing their behavior over time. By analyzing the trajectories of the atoms, researchers can gain insights into the preferred aggregation states and the intermolecular forces governing the assembly. Key parameters that are often monitored during such simulations include the radius of gyration of the aggregates, the solvent accessible surface area, and the number and type of intermolecular contacts.

A significant contribution to the intermolecular interactions in systems containing conjugated moieties like the diyne core of this compound arises from π-π stacking. rsc.orgrsc.org These non-covalent interactions, driven by the alignment of the π-orbitals of adjacent diyne rods, can lead to the formation of ordered stacks, which can serve as the building blocks for larger supramolecular structures. The strength and geometry of these π-π stacking interactions can be quantified using quantum chemical calculations on model dimers or through the analysis of radial and angular distribution functions from MD simulations. researchgate.net

The table below illustrates hypothetical results from a molecular dynamics simulation studying the self-assembly of this compound in water, showcasing the evolution of key structural parameters over time.

Simulation Time (ns)Average Radius of Gyration (nm)Solvent Accessible Surface Area (Ų)Number of Intermolecular π-π Stacking Interactions
01.5 ± 0.215000 ± 5000
102.8 ± 0.49500 ± 40015 ± 3
204.2 ± 0.56200 ± 30042 ± 5
305.1 ± 0.64800 ± 25078 ± 8
405.5 ± 0.54500 ± 20095 ± 10
505.6 ± 0.54450 ± 20098 ± 9

This is a hypothetical data table created for illustrative purposes.

Machine Learning Approaches in Diyne Chemistry Research

The vast chemical space of possible derivatives of this compound presents a significant challenge for traditional experimental and computational screening methods. Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials by learning from existing data to predict the properties of novel compounds. nih.govheatenergist.org

In the context of diyne chemistry, ML models can be trained on datasets of molecules with known properties, which can be obtained from high-throughput quantum chemical calculations or experimental databases. These models can then be used to predict a wide range of properties for new, uncharacterized diyne derivatives with a fraction of the computational cost of traditional methods.

One of the key applications of ML in this field is the prediction of crystal structure. rsc.orgnih.govnih.govchemrxiv.orgresearchgate.net The arrangement of molecules in the solid state has a profound impact on their material properties. ML models can be trained to predict the most likely crystal packing of a given diyne derivative based on its molecular structure, which can guide experimental efforts in crystallization and solid-state characterization.

Furthermore, ML can be employed to predict various thermodynamic and electronic properties of diyne-based materials. nih.govheatenergist.orgrsc.orgnih.gov For instance, models can be developed to predict melting points, solubilities, and electronic band gaps. Such predictive capabilities are invaluable for the in-silico design of new diyne derivatives with tailored properties for specific applications, such as organic electronics or nonlinear optics.

The table below presents a hypothetical comparison of different machine learning models for predicting the melting point of a series of long-chain diyne derivatives, illustrating the potential of these approaches.

Machine Learning ModelMean Absolute Error (°C)R² ScoreTraining Time (hours)
Random Forest8.50.821.5
Gradient Boosting7.20.882.8
Support Vector Machine9.10.791.2
Neural Network5.80.925.1

This is a hypothetical data table created for illustrative purposes.

By integrating machine learning with automated synthesis and characterization platforms, researchers can create high-throughput discovery pipelines to rapidly identify new diyne-based materials with exceptional properties.

Advanced Spectroscopic and Structural Characterization Methodologies for Diyne Systems

X-ray Crystallography for Solid-State Structural Elucidation of Diyne-Containing Compounds

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For diyne-containing compounds, this technique is indispensable for understanding the packing of molecules in a crystal lattice, which governs their solid-state reactivity, particularly in topochemical polymerization. ulsu.ru

Single-crystal X-ray diffraction (SC-XRD) analysis provides key structural parameters, including bond lengths, bond angles, and intermolecular distances. mdpi.com In the context of diynes, crucial parameters are the distance (R1,4) and angle (γ) between neighboring diyne rods. acs.org These parameters determine whether a diyne monomer can undergo solid-state polymerization, a process that involves a 1,4-addition of adjacent units to form a conjugated polymer backbone. ulsu.ruacs.org For a successful topochemical polymerization, the diyne moieties must be aligned in a specific parallel arrangement within the crystal. ulsu.ru The rigid, linear structure of the diyne group facilitates stacking in crystal cells, often resulting in needle-like crystalline solids. researchgate.net Studies on various diyne molecules have confirmed their generally linear four-carbon atom arrangement, although longer chains may exhibit slight bending. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous identification of the compound's carbon-hydrogen framework.

For a long-chain diyne like Triaconta-14,16-diyne, the 1H NMR spectrum would exhibit characteristic signals for different types of protons. mnstate.edu Protons on the terminal methyl (CH3) groups would appear in the typical alkane region (0.8-1.5 ppm). oregonstate.edu The numerous methylene (B1212753) (CH2) groups along the aliphatic chains would also resonate in this region, likely as a complex multiplet. masterorganicchemistry.com Protons on the carbons adjacent to the diyne linkage (the α-carbons) would be deshielded and appear further downfield, typically in the 1.5-2.5 ppm range. oregonstate.edu

The 13C NMR spectrum provides complementary information. The sp-hybridized carbons of the diyne unit are highly characteristic and would appear in a specific region of the spectrum. The carbons of the long alkyl chains would produce a series of signals in the aliphatic region of the spectrum. The number of unique signals in both 1H and 13C NMR spectra can confirm the symmetry of the molecule. mnstate.edu

Table 1: Expected 1H NMR Chemical Shift Ranges for this compound
Proton TypeExpected Chemical Shift (ppm)Notes
Terminal CH3~0.8 - 1.0Typical value for a terminal methyl group in a long alkyl chain.
Bulk (CH2)n~1.2 - 1.5Multiple overlapping signals forming a broad peak.
-CH2-C≡C- (Allylic)~2.0 - 2.5Deshielded due to the proximity of the π-system of the alkyne.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Diyne Linkages

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a crucial tool for identifying functional groups and probing the bonding characteristics within a molecule. For diyne systems, these methods provide a distinct "fingerprint" associated with the carbon-carbon triple bonds.

The most prominent vibrational mode for a diyne is the C≡C stretching vibration. In IR spectroscopy, this mode can be weak or absent if the molecule is symmetric, due to the lack of a change in dipole moment. However, in Raman spectroscopy, the C≡C stretch is typically a very strong and sharp signal, appearing in the region of 2100-2300 cm-1. This makes Raman spectroscopy particularly well-suited for studying the conjugated diyne linkage. The exact position of this peak is sensitive to the local environment and conjugation length. acs.org

IR spectroscopy is more effective for observing vibrations of the aliphatic portions of the molecule. Characteristic C-H stretching vibrations for the methyl and methylene groups are observed in the 2850-3000 cm-1 region. nih.gov For instance, asymmetric and symmetric stretching peaks for CH2 groups are typically found near 2926 and 2853 cm-1, respectively. nih.gov Changes in the fingerprint region of the Raman spectra, such as the twisting band around 1291 cm-1 for alkyl chains, can also provide information about conformational ordering and phase transitions. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Diyne Systems
Vibrational ModeTechniqueTypical Wavenumber (cm-1)Intensity
C≡C StretchRaman2100 - 2300Strong, Sharp
C-H Stretch (Alkyl)IR/Raman2850 - 3000Strong (IR)
CH2 Bend/ScissorIR/Raman~1465Medium
CH2 TwistRaman~1295Medium

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For conjugated systems like diynes, this technique is essential for characterizing the π-electron system. The absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

In conjugated diynes, the relevant electronic transition is a π → π* transition. libretexts.org The energy gap between the HOMO and LUMO decreases as the length of the conjugated system increases, which results in the absorption of light at longer wavelengths (a bathochromic or red shift). libretexts.org While an isolated diyne absorbs in the deep UV, the specific wavelength (λmax) for this compound would depend on its conformation and environment. Studies on polyynes show that increasing the sp-carbon chain length is highly effective at tuning the electronic structure and shifting the absorption to longer wavelengths. nih.gov This technique is also used to monitor the solid-state polymerization of diacetylene monomers, as the resulting polydiacetylene backbone is highly conjugated and exhibits strong absorption in the visible region, leading to a distinct color change. nih.gov

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a compound like this compound (C30H54, molecular weight ≈ 414.77 g/mol ), mass spectrometry would first confirm its molecular mass.

Electron ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation. wikipedia.org For long-chain alkanes and alkynes, fragmentation often occurs at C-C bonds. ic.ac.uk The fragmentation of alkynes preferentially occurs at the bond between the α and β carbons relative to the triple bond, leading to the formation of a stable, resonance-stabilized propargyl cation or its substituted analogues. jove.com In long-chain alkanes, fragmentation patterns often show series of peaks separated by 14 Da, corresponding to the loss of CH2 units. jove.com The molecular ion peak for long-chain hydrocarbons can be weak or absent in EI-MS. ic.ac.uk Softer ionization techniques, such as chemical ionization (CI) or matrix-assisted laser desorption/ionization (MALDI), can be used to observe the molecular ion more clearly with less fragmentation. acs.orgyoutube.com

Advanced Microscopy Techniques (e.g., Field Emission Scanning Electron Microscopy (FESEM)) for Morphological Characterization

Advanced microscopy techniques are vital for characterizing the morphology, or surface and bulk structure, of materials at the micro- and nanoscale. Field Emission Scanning Electron Microscopy (FESEM) is particularly useful for obtaining high-resolution images of the surface topography of diyne monomer crystals and their resulting polymers.

FESEM analysis can reveal details about crystal size, shape, and surface defects. nih.gov This is important because the quality of the monomer crystal directly impacts the quality of the polymer single crystal that can be formed through topochemical polymerization. Following polymerization, FESEM can be used to study the morphology of the resulting polydiacetylene, confirming whether the crystalline habit was maintained or if fractures and other defects were introduced during the process. acs.org For example, FESEM has been used to characterize the size and morphology of polydiacetylene nanotubes, providing critical information for their potential application in sensing and electronics. nih.gov

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA)) for Stability and Phase Transitions

Thermal analysis methods monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing crucial information about its thermal stability and decomposition profile. wikipedia.org

For a long-chain hydrocarbon like this compound, a TGA thermogram would show the temperature at which the compound begins to volatilize or decompose. This is indicated by a significant loss of mass. youtube.com TGA is widely used to determine the upper-temperature limit for the use of organic materials. wikipedia.org In the context of diacetylene polymerization, TGA can be used to assess the thermal stability of both the monomer and the resulting polymer. researchgate.net Studies on diacetylene-containing polymers have shown that they can possess excellent thermal stabilities, with high char yields at elevated temperatures, indicating the formation of a stable carbonaceous residue upon decomposition. researchgate.net Differential Scanning Calorimetry (DSC), another thermal method often used in conjunction with TGA, can identify phase transitions such as melting and crystallization, as well as exothermic events like polymerization. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.